molecular formula C14H19ClN2O4S B12627129 4-(2-Chlorosulfonyl-ethyl)-piperazine-1-carboxylic acid benzyl ester CAS No. 1196157-58-0

4-(2-Chlorosulfonyl-ethyl)-piperazine-1-carboxylic acid benzyl ester

Cat. No.: B12627129
CAS No.: 1196157-58-0
M. Wt: 346.8 g/mol
InChI Key: VGGPXUBFNWLYNX-UHFFFAOYSA-N
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Description

4-(2-Chlorosulfonyl-ethyl)-piperazine-1-carboxylic acid benzyl ester is a chemical compound with the molecular formula C12H17ClN2O4S. This compound is known for its unique structure, which includes a piperazine ring substituted with a chlorosulfonyl group and a benzyl ester moiety. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chlorosulfonyl-ethyl)-piperazine-1-carboxylic acid benzyl ester typically involves the following steps:

    Starting Materials: The synthesis begins with piperazine and benzyl chloroformate.

    Formation of Intermediate: Piperazine reacts with benzyl chloroformate to form piperazine-1-carboxylic acid benzyl ester.

    Chlorosulfonylation: The intermediate is then treated with chlorosulfonic acid to introduce the chlorosulfonyl group, resulting in the final product.

The reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or chloroform to facilitate the reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorosulfonyl-ethyl)-piperazine-1-carboxylic acid benzyl ester undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as amines (e.g., methylamine) or alcohols (e.g., methanol) are used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

Major Products

    Substitution: Formation of sulfonamides or sulfonate esters.

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of sulfides.

    Hydrolysis: Formation of piperazine-1-carboxylic acid and benzyl alcohol.

Scientific Research Applications

4-(2-Chlorosulfonyl-ethyl)-piperazine-1-carboxylic acid benzyl ester has a wide range of applications in scientific research:

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(2-Chlorosulfonyl-ethyl)-piperazine-1-carboxylic acid benzyl ester involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, allowing it to react with nucleophilic sites on biomolecules, such as amino groups on proteins. This reactivity can lead to the formation of covalent bonds, thereby modifying the function of the target biomolecule. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 2-(chlorosulfonyl)ethylcarbamate: Similar structure with a carbamate group instead of a piperazine ring.

    Benzyl 4-(2-(chlorosulfonyl)ethyl)piperidine-1-carboxylate: Contains a piperidine ring instead of a piperazine ring.

Uniqueness

4-(2-Chlorosulfonyl-ethyl)-piperazine-1-carboxylic acid benzyl ester is unique due to the presence of both a piperazine ring and a chlorosulfonyl group. This combination imparts distinct reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

CAS No.

1196157-58-0

Molecular Formula

C14H19ClN2O4S

Molecular Weight

346.8 g/mol

IUPAC Name

benzyl 4-(2-chlorosulfonylethyl)piperazine-1-carboxylate

InChI

InChI=1S/C14H19ClN2O4S/c15-22(19,20)11-10-16-6-8-17(9-7-16)14(18)21-12-13-4-2-1-3-5-13/h1-5H,6-12H2

InChI Key

VGGPXUBFNWLYNX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCS(=O)(=O)Cl)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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